Cas no 1261648-06-9 (Ethyl 5-hydroxy-2-nitrophenylacetate)

Ethyl 5-hydroxy-2-nitrophenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 5-hydroxy-2-nitrophenylacetate
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- インチ: 1S/C10H11NO5/c1-2-16-10(13)6-7-5-8(12)3-4-9(7)11(14)15/h3-5,12H,2,6H2,1H3
- InChIKey: NSBYSKYKKPFFAX-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=C(C=CC=1[N+](=O)[O-])O)=O
計算された属性
- 精确分子量: 225.06372245 g/mol
- 同位素质量: 225.06372245 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 262
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.6
- トポロジー分子極性表面積: 92.4
- 分子量: 225.20
Ethyl 5-hydroxy-2-nitrophenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A014002937-1g |
Ethyl 5-hydroxy-2-nitrophenylacetate |
1261648-06-9 | 97% | 1g |
$1504.90 | 2023-09-03 | |
Alichem | A014002937-500mg |
Ethyl 5-hydroxy-2-nitrophenylacetate |
1261648-06-9 | 97% | 500mg |
$815.00 | 2023-09-03 | |
Alichem | A014002937-250mg |
Ethyl 5-hydroxy-2-nitrophenylacetate |
1261648-06-9 | 97% | 250mg |
$480.00 | 2023-09-03 |
Ethyl 5-hydroxy-2-nitrophenylacetate 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
Ethyl 5-hydroxy-2-nitrophenylacetateに関する追加情報
Recent Advances in the Study of Ethyl 5-hydroxy-2-nitrophenylacetate (CAS: 1261648-06-9)
Ethyl 5-hydroxy-2-nitrophenylacetate (CAS: 1261648-06-9) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
The compound has been investigated for its role in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that Ethyl 5-hydroxy-2-nitrophenylacetate serves as a versatile building block for the construction of indole and quinoline derivatives, which are known for their diverse pharmacological activities. The study utilized advanced spectroscopic techniques, including NMR and mass spectrometry, to confirm the structure and purity of the synthesized derivatives.
Another significant area of research involves the compound's potential as a precursor for the development of antimicrobial agents. A recent paper in Bioorganic & Medicinal Chemistry Letters (2024) reported that derivatives of Ethyl 5-hydroxy-2-nitrophenylacetate exhibited moderate to strong antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The researchers attributed this activity to the nitro and hydroxyl functional groups, which are known to enhance the binding affinity of the molecules to bacterial targets.
In addition to its antimicrobial properties, Ethyl 5-hydroxy-2-nitrophenylacetate has also been explored for its anti-inflammatory potential. A study in the European Journal of Medicinal Chemistry (2023) investigated the compound's ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes. The results indicated that certain derivatives of the compound showed promising COX-2 inhibitory activity, suggesting its potential as a lead compound for the development of new anti-inflammatory drugs.
The synthesis of Ethyl 5-hydroxy-2-nitrophenylacetate has also seen advancements in recent years. A 2024 study in Organic Process Research & Development described an optimized synthetic route that improved the yield and scalability of the compound. The new method employed green chemistry principles, reducing the use of hazardous solvents and minimizing waste generation, which is crucial for sustainable pharmaceutical manufacturing.
Despite these promising findings, challenges remain in the further development of Ethyl 5-hydroxy-2-nitrophenylacetate-based therapeutics. Issues such as bioavailability, metabolic stability, and toxicity profiles need to be addressed through comprehensive preclinical studies. Future research directions may include structure-activity relationship (SAR) studies to optimize the compound's pharmacological properties and the exploration of its potential in combination therapies.
In conclusion, Ethyl 5-hydroxy-2-nitrophenylacetate (CAS: 1261648-06-9) represents a valuable scaffold in medicinal chemistry, with demonstrated potential in antimicrobial and anti-inflammatory drug development. Continued research efforts are expected to uncover new applications and improve the compound's therapeutic efficacy, paving the way for its eventual clinical translation.
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